molecular formula C10H10N2O3 B2738485 3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid CAS No. 281223-65-2

3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid

Cat. No.: B2738485
CAS No.: 281223-65-2
M. Wt: 206.201
InChI Key: HMJYNRJQALRSFU-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid, also known by its IUPAC name (2E)-4-oxo-4-[(4-pyridinylmethyl)amino]-2-butenoic acid, is a compound with a molecular formula of C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound features a pyridine ring attached to a carbamoyl group, which is further connected to a prop-2-enoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Safety and Hazards

The Material Safety Data Sheet (MSDS) for the compound can be found online . This document provides information about the potential hazards of the compound and how to work safely with the chemical product.

Future Directions

While specific future directions for “3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid” are not available in the retrieved data, it’s worth noting that the field of drug discovery is increasingly relying on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that compounds like “this compound” could potentially have applications in the development of new drugs.

Preparation Methods

The synthesis of 3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid typically involves the reaction of pyridine-4-carboxaldehyde with an appropriate amine, followed by a condensation reaction with a suitable acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid can be compared with other similar compounds, such as:

This compound’s unique combination of a pyridine ring and a carbamoyl group attached to a prop-2-enoic acid moiety makes it distinct and valuable for various scientific research applications.

Properties

IUPAC Name

(E)-4-oxo-4-(pyridin-4-ylmethylamino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(1-2-10(14)15)12-7-8-3-5-11-6-4-8/h1-6H,7H2,(H,12,13)(H,14,15)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJYNRJQALRSFU-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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